Norquetiapine hydrochloride

Description

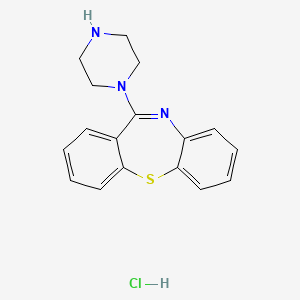

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;/h1-8,18H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPARFLICDXWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111974-74-4 | |

| Details | Compound: Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753475-15-9, 111974-74-4 | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753475-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Enzymatic Formation of Norquetiapine

Parent Compound Biotransformation to Norquetiapine (B1247305): A Focus on N-Dealkylation

The principal metabolic pathway for the formation of norquetiapine from quetiapine (B1663577) is N-dealkylation. nih.govmdpi.comoup.comoup.com This reaction involves the removal of an alkyl group from the nitrogen atom of the piperazine (B1678402) ring of the quetiapine molecule. ontosight.ai

The cytochrome P450 (CYP) enzyme system is instrumental in the metabolism of quetiapine. researchgate.netdrugbank.comtandfonline.com Extensive research has identified CYP3A4 as the primary isoform responsible for the N-dealkylation of quetiapine to form norquetiapine. patsnap.comnih.govontosight.aitandfonline.comcaymanchem.comg-standaard.nlnih.govresearchgate.netglpbio.comjfda-online.comsantaclaracounty.gov In fact, CYP3A4 is estimated to be responsible for approximately 89% of the total metabolism of quetiapine. researchgate.netresearchgate.net

While CYP3A4 is the major player, CYP2D6 also contributes to the metabolism of quetiapine, although to a lesser extent. nih.govmdpi.comresearchgate.netdrugbank.com CYP2D6 is involved in the formation of other metabolites, such as 7-hydroxyquetiapine, and also further metabolizes norquetiapine itself. nih.govmdpi.comdrugbank.com The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions, as substances that induce or inhibit these enzymes can alter the rate of norquetiapine formation. nih.govjst.go.jp For instance, potent inhibitors of CYP3A4 like ketoconazole (B1673606) can slow the production of norquetiapine, while inducers such as phenytoin (B1677684) can increase its formation. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Norquetiapine Formation

| Enzyme | Primary Role in Quetiapine Metabolism | Contribution to Norquetiapine Formation |

|---|---|---|

| CYP3A4 | Major metabolizing enzyme tandfonline.comg-standaard.nlnih.govresearchgate.netsantaclaracounty.gov | Primary enzyme responsible for N-dealkylation to norquetiapine patsnap.comnih.govontosight.aicaymanchem.comglpbio.com |

| CYP2D6 | Minor metabolic pathway nih.govmdpi.comresearchgate.netdrugbank.com | Plays a secondary role in overall quetiapine metabolism and is involved in the further metabolism of norquetiapine nih.govmdpi.comresearchgate.net |

While the cytochrome P450 system, particularly CYP3A4, is the main driver of norquetiapine synthesis, other enzymatic pathways are also involved in the broader metabolism of quetiapine. However, the direct formation of norquetiapine is predominantly attributed to CYP-mediated N-dealkylation. mdpi.com

Subsequent Metabolic Fate and Further Biotransformation of Norquetiapine

Once formed, norquetiapine itself undergoes further metabolism. mdpi.comjst.go.jp This subsequent biotransformation leads to the creation of secondary metabolites, which are then prepared for excretion from the body. mdpi.comresearchgate.net

The final step in the metabolic journey of norquetiapine and its derivatives is excretion. Following extensive metabolism, less than 1% of quetiapine is excreted unchanged. nih.govresearchgate.net The metabolites, including those derived from norquetiapine, are primarily eliminated from the body via the kidneys in the urine. nih.govresearchgate.netemcrit.org Approximately 73% of the administered dose of quetiapine is recovered in the urine as various metabolites, while about 20-21% is found in the feces. researchgate.netemcrit.orgwikipedia.org This indicates that both renal and fecal routes are significant for the excretion of quetiapine's metabolic products.

Advanced Pharmacological Characterization of Norquetiapine Hydrochloride: Receptor and Transporter Interactions

Norquetiapine (B1247305) Hydrochloride Affinity and Intrinsic Activity at Neurotransmitter Receptors

Norquetiapine hydrochloride interacts with a wide array of neurotransmitter systems, demonstrating a unique binding profile that differs significantly from its parent compound, quetiapine (B1663577). frontiersin.org Its activity spans dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors, contributing to its multifaceted therapeutic actions.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

This compound demonstrates significant interactions with multiple serotonin receptor subtypes, which are believed to be central to its antidepressant and anxiolytic properties.

5-HT1A Receptors: Norquetiapine acts as a partial agonist at 5-HT1A receptors, with a high affinity (Ki = 45 nM) that is approximately ten times greater than that of quetiapine. nih.govresearchgate.net This activity is comparable to established 5-HT1A agonists like buspirone (B1668070) and gepirone. nih.gov The agonist activity of norquetiapine at 5-HT1A receptors has been demonstrated, with a pEC50 of 5.47 and an Emax of 90%. nih.gov This partial agonism is thought to contribute to its therapeutic effects in mood and anxiety disorders. nih.govresearchgate.net

5-HT2A Receptors: Norquetiapine is an antagonist at 5-HT2A receptors, with a Ki of 48 nM. frontiersin.org This antagonism is believed to facilitate dopamine (B1211576) release in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. frontiersin.org

5-HT2C Receptors: The compound also acts as an antagonist at 5-HT2C receptors, with a much greater potency (Ki = 107 nM) than its parent compound, quetiapine. nih.govfrontiersin.org Blockade of 5-HT2C receptors has been linked to the regulation of mood and appetite. nih.gov

5-HT7 Receptors: Norquetiapine exhibits antagonist activity at 5-HT7 receptors. researchgate.netresearchgate.net

Additionally, norquetiapine shows a high affinity for 5-HT2B receptors (Ki = 14 nM), where it functions as an antagonist. frontiersin.orgnih.gov

Adrenergic Receptor Interactions (e.g., α1, α2)

This compound interacts with both α1 and α2-adrenergic receptors. It demonstrates antagonist activity at α1-adrenergic receptors, which may be associated with effects such as orthostatic hypotension. frontiersin.orgnih.gov Furthermore, norquetiapine blocks presynaptic α2 receptors with a Ki of 237 nM, an action that is considerably more potent than that of quetiapine. frontiersin.org This α2-adrenergic blockade can lead to an increase in noradrenergic functioning. frontiersin.org While norquetiapine itself does not appear to directly bind to β2-adrenergic receptors, its proneurogenic effects may be mediated by these receptors, likely as an indirect consequence of increased noradrenergic tone from norepinephrine (B1679862) transporter (NET) blockade. nih.gov

Histamine (B1213489) H1 Receptor Binding Profiles

This compound is a potent antagonist of the histamine H1 receptor, exhibiting a very high binding affinity with a Ki value of 3.5 nM. nih.govbertin-bioreagent.com This strong H1 receptor blockade is significantly greater than that of quetiapine and is associated with sedative effects. frontiersin.orgnih.gov The potent antihistaminic action of norquetiapine is a key feature of its pharmacological profile.

Modulation of Other Receptor Systems (e.g., Muscarinic, HCN Channels)

This compound also demonstrates notable activity at other receptor systems:

Muscarinic Receptors: It acts as an antagonist at muscarinic M1, M3, and M5 receptor subtypes, with a potency that is 20 to 80 times stronger than that of quetiapine. nih.govresearchgate.net This antagonism is thought to be responsible for certain atropinic side effects. nih.gov

HCN Channels: Norquetiapine has been shown to inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govdntb.gov.ua Specifically, it inhibits HCN1 channels by shifting the voltage-dependence to more hyperpolarized potentials and slowing the channel opening, with an IC50 of 13.9 µM. nih.govresearchgate.netnih.gov This inhibition is selective for HCN1 over HCN2 and HCN4 channels. nih.govdntb.gov.uanih.gov This action on HCN channels may contribute to its therapeutic efficacy in mood disorders. nih.govnih.gov

This compound Effects on Neurotransmitter Transporters

A defining characteristic of this compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET). frontiersin.orgnih.gov It exhibits a high affinity for NET with a pKi of 7.54 and is a potent inhibitor in functional uptake assays with a pKi of 7.47. nih.gov In contrast, quetiapine shows no significant activity at the NET. nih.gov This potent NET inhibition by norquetiapine increases the levels of norepinephrine in the synaptic cleft and is considered a primary mechanism for the antidepressant effects of quetiapine. frontiersin.orgresearchgate.net

By inhibiting NET, norquetiapine also indirectly increases dopamine levels in the prefrontal cortex, as dopamine is also cleared by NET in this brain region. frontiersin.org

In contrast to its potent effects on NET, norquetiapine has a low affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), indicating that direct inhibition of these transporters does not play a significant role in its pharmacological actions. nih.gov

Data Tables

Table 1: Binding Affinities (Ki in nM) of this compound at Various Neurotransmitter Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | ~100-1000 nih.gov |

| Serotonin 5-HT1A | 45 nih.gov |

| Serotonin 5-HT2A | 48 frontiersin.org |

| Serotonin 5-HT2B | 14 nih.gov |

| Serotonin 5-HT2C | 107 nih.govfrontiersin.org |

| Adrenergic α2 | 237 frontiersin.org |

| Histamine H1 | 3.5 nih.gov |

Table 2: Functional Activity of this compound at Key Receptors and Transporters

| Target | Activity | pKi / pEC50 |

| Dopamine D2 | Antagonist | pKi = 7.25 nih.gov |

| Serotonin 5-HT1A | Partial Agonist | pEC50 = 5.47 nih.gov |

| Norepinephrine Transporter (NET) | Inhibitor | pKi = 7.54 (binding), 7.47 (uptake) nih.gov |

Norepinephrine Transporter (NET) Inhibition and Reuptake Modulation

This compound is a potent inhibitor of the norepinephrine transporter (NET). frontiersin.orgnih.gov Unlike its parent compound, quetiapine, which has no significant activity at NET, norquetiapine demonstrates high affinity for this transporter. nih.govnih.gov In vitro binding and functional assays have established its significant inhibitory properties, with reported pKi values of 7.54 for NET binding and 7.47 in functional uptake assays. nih.gov Other research specifies its potent inhibitory constant (Ki) at the NET, with values reported as 23 nM and 58 nM. frontiersin.orgfrontiersin.org This affinity is comparable to that of established antidepressant drugs such as nortriptyline, amitriptyline, and duloxetine. frontiersin.orgfrontiersin.org

The inhibition of NET by norquetiapine is a key component of its pharmacological profile and is thought to contribute significantly to the therapeutic effects observed with quetiapine administration. nih.govnih.gov Positron emission tomography (PET) studies in the human brain have demonstrated NET occupancy after oral administration of quetiapine, an effect attributed to its active metabolite, norquetiapine. researchgate.net This research found that at quetiapine XR doses of 150 and 300 mg/day, the mean NET occupancy in the thalamus was 19% and 35%, respectively. researchgate.net

Furthermore, the functional consequence of NET inhibition by norquetiapine extends to the modulation of dopamine levels, particularly in the prefrontal cortex (PFC). frontiersin.orgnih.gov In the PFC, the NET is also responsible for the reuptake of dopamine. frontiersin.orgnih.gov By inhibiting NET, norquetiapine effectively increases the extracellular concentrations of both norepinephrine and dopamine in this brain region, a mechanism believed to be central to its antidepressant-like effects. frontiersin.orgnih.gov

Table 1: Norquetiapine Interaction with the Norepinephrine Transporter (NET)

| Parameter | Reported Value | Reference |

|---|---|---|

| Binding Affinity (pKi) | 7.54 ± 0.05 | nih.gov |

| Functional Uptake Inhibition (pKi) | 7.47 ± 0.17 | nih.gov |

| Inhibitory Constant (Ki) | 23 nM | frontiersin.orgnih.gov |

| Inhibitory Constant (Ki) | 58 nM | frontiersin.orgfrontiersin.org |

| In Vivo Occupancy (Human Thalamus) | 19% - 35% (from 150-300 mg/day quetiapine XR) | researchgate.net |

Assessment of Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Activity

In contrast to its potent activity at the norepinephrine transporter, this compound exhibits low affinity and very weak inhibitory effects on both the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov In comparative in vitro assays, both norquetiapine and its parent compound, quetiapine, were found to have low binding affinity and minimal functional inhibition at these two monoamine transporters. nih.gov This pharmacological profile distinguishes norquetiapine from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which have high affinity for SERT. nih.gov The primary mechanism of norquetiapine concerning these transporters is characterized by a lack of potent interaction. nih.gov

Table 2: Norquetiapine Affinity for Serotonin and Dopamine Transporters

| Transporter | Affinity/Potency | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Low binding affinity and very weak uptake inhibition | nih.gov |

| Dopamine Transporter (DAT) | Low binding affinity and very weak uptake inhibition | nih.gov |

Molecular Mechanisms of this compound Interactions Beyond Classical Receptors and Transporters

Ion Channel Modulation (e.g., hERG, HCN1)

This compound demonstrates significant modulatory effects on several key ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel and the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.

hERG Potassium Channel: Norquetiapine inhibits hERG tail currents in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 10.8 μM, a potency comparable to that of quetiapine (IC50 of 8.3 μM). nih.gov The blockade of hERG currents by norquetiapine is voltage-dependent, increasing over the range of voltages required for channel activation. nih.gov Further investigation reveals that norquetiapine preferentially interacts with the open and/or inactivated states of the hERG channel. nih.gov

HCN1 Channel: A distinctive feature of norquetiapine is its selective inhibition of HCN1 channels, an effect not observed with quetiapine. frontiersin.orgnih.gov It inhibits HCN1 currents with an IC50 of 13.9 ± 0.8 μM. frontiersin.orgnih.govnih.gov The mechanism of inhibition involves a hyperpolarizing shift in the voltage-dependence of activation and a slowing of the channel's opening kinetics, without altering the closing kinetics. frontiersin.orgnih.gov This inhibition primarily occurs from the closed state of the channel. frontiersin.orgnih.govnih.gov Norquetiapine shows selectivity within the HCN family, having a reduced effect on HCN4 channels and no effect on HCN2 channels. frontiersin.orgnih.govnih.gov

Table 3: this compound Interaction with Ion Channels

| Ion Channel | Metric (IC50) | Key Mechanistic Findings | Reference |

|---|---|---|---|

| hERG | 10.8 μM | Voltage-dependent block; preferential interaction with open and/or inactivated states. | nih.gov |

| HCN1 | 13.9 ± 0.8 μM | Selective inhibition; causes a hyperpolarizing shift in activation and slows opening; acts from the closed state. | frontiersin.orgnih.govnih.gov |

| HCN2 | No effect | Demonstrates selectivity within the HCN channel family. | frontiersin.orgnih.govnih.gov |

| HCN4 | Reduced efficacy compared to HCN1 | Demonstrates selectivity within the HCN channel family. | frontiersin.orgnih.govnih.gov |

| Nav1.5 | 6 μM | Preferentially binds to the inactivated state of the channel. | frontiersin.orgnih.govnih.gov |

Enzyme Inhibition Profiles (e.g., ERK pathway)

Norquetiapine has been shown to modulate intracellular signaling cascades, notably the Extracellular signal-Regulated Kinase (ERK) pathway, which is part of the Mitogen-Activated Protein Kinase (MAPK) signaling system. Research in C6 glioma cells has revealed that norquetiapine activates both ERK1 and ERK2 isoforms. nih.gov This activation of the ERK/MAPK pathway by norquetiapine leads to a significant physiological consequence: the enhanced release of Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov

The link between ERK activation and GDNF release is direct, as the effect was reversed by pre-treatment with a pharmacological inhibitor of pERK. nih.gov This mechanism is distinct from that of quetiapine, which activates only the ERK2 isoform and induces GDNF release through a pathway independent of ERK activation. nih.gov The ability of norquetiapine to activate both ERK1 and ERK2 is a critical aspect of its molecular action, suggesting a unique contribution to the neurotrophic effects associated with quetiapine therapy. nih.gov

Analytical Methodologies for Norquetiapine Hydrochloride Quantification and Structural Elucidation

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and quantification of Norquetiapine (B1247305) hydrochloride from complex matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are widely utilized due to their sensitivity, specificity, and efficiency.

LC-MS/MS has become a primary tool for the bioanalysis of Norquetiapine due to its exceptional sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Developed methods frequently employ reversed-phase columns, such as a Sunfire C18 (50mm × 2.1mm, 5µm) or Luna C18 (50mm x 2.0mm, 5µm), for chromatographic separation. nih.govnih.gov An isocratic mobile phase is often sufficient for separation, leading to short retention times, with Norquetiapine typically eluting at approximately 2.24 minutes. nih.gov The total cycle time for such methods can be as rapid as 4 minutes, allowing for high-throughput analysis. nih.gov

Detection is achieved using a tandem mass spectrometer, typically a triple-quadrupole, operating in a positive electrospray ionization (ESI+) mode. Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for Norquetiapine and its corresponding stable isotope-labeled internal standard. nih.govnih.gov This specificity minimizes interference from endogenous matrix components.

While LC-MS/MS offers superior sensitivity, HPLC coupled with ultraviolet (UV) or Diode Array Detection (DAD) provides a robust and more accessible alternative for the quantification of Norquetiapine, particularly in pharmaceutical dosage forms and for monitoring higher concentrations.

These methods commonly utilize C18 stationary phases for separation. jocpr.comijpsm.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.comjapsonline.com The separation can be performed in either isocratic or gradient elution mode, with detection wavelengths set between 220 nm and 290 nm to monitor the analyte. ijpsm.comjapsonline.com For instance, one method specifies a mobile phase of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v) with UV detection at 220 nm. japsonline.com

Optimized Sample Preparation Strategies for Biological and In Vitro Matrices

Effective sample preparation is crucial to remove interfering substances from complex matrices such as plasma, animal tissues, cell culture media, and microsomal incubations, thereby improving the accuracy and precision of the analysis.

Commonly employed strategies for Norquetiapine hydrochloride include:

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. LLE is a simple, one-step process that has been successfully used for extracting Norquetiapine from human plasma. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. After washing away interferences, the purified analyte is eluted with a small volume of solvent. This method is effective for processing plasma samples prior to LC-MS/MS analysis. upce.cz

Protein Precipitation (PPT): This is a rapid method for removing proteins from biological samples, often used for plasma or microsomal matrices. It involves adding a precipitating agent, such as acetonitrile, to the sample, followed by centrifugation to pellet the proteins. The resulting supernatant containing the analyte can then be directly injected or further processed. researchgate.net

The choice of extraction method depends on the specific matrix, the required sensitivity, and the analytical technique being used. For instance, a simple one-step LLE is often sufficient for sensitive LC-MS/MS analysis of plasma. nih.govnih.gov

Rigorous Validation Parameters for Analytical Methods

To ensure that analytical methods are reliable and fit for purpose, they must be rigorously validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.comamsbiopharma.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amsbiopharma.compatsnap.com

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components. amsbiopharma.com For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of Norquetiapine in blank matrix samples. upce.cz

Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response over a defined range. ich.org For Norquetiapine, linear dynamic ranges have been established in various matrices, for example, 0.6–600 ng/mL in human plasma. nih.gov

Accuracy reflects the closeness of the measured value to the true value and is often expressed as percent recovery. amsbiopharma.comPrecision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (%RSD). amsbiopharma.com Methods for Norquetiapine have demonstrated high accuracy and precision, with values typically well within the accepted limits of ±15%. nih.govnih.gov

The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. ich.org For Norquetiapine, highly sensitive LC-MS/MS methods have achieved LOQs as low as 0.50 ng/mL in plasma. nih.gov

The table below summarizes validation parameters from a representative LC-MS/MS method for Norquetiapine quantification in human plasma. nih.govnih.gov

| Parameter | Norquetiapine Performance Data | Acceptance Criteria |

| Linearity Range | 0.6 - 600 ng/mL nih.gov | Correlation coefficient (r²) > 0.99 |

| Accuracy | < 108.8% nih.gov | Typically ±15% of nominal value (±20% at LOQ) |

| Precision (%RSD) | < 11.1% nih.gov | Typically ≤15% (≤20% at LOQ) |

| Lower Limit of Quantification (LLOQ) | < 0.70 ng/mL nih.gov | Signal should be ≥10 times the baseline noise |

Spectroscopic and Spectrometric Characterization for Structural Confirmation

While chromatography is used for quantification, spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound. Mass spectrometry, particularly tandem MS, provides key structural information alongside quantification.

Mass Spectrometry (MS/MS) , as part of the LC-MS/MS workflow, is used to generate characteristic fragmentation patterns of the parent molecule. By analyzing the product ions formed from the protonated Norquetiapine precursor ion, specific structural features of the molecule can be confirmed. This fragmentation data provides a high degree of confidence in the identity of the analyte being measured. upce.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure. ¹H NMR and ¹³C NMR spectra would reveal the exact arrangement of atoms within the Norquetiapine molecule. The ¹H NMR spectrum of Norquetiapine would be expected to show characteristic signals for the aromatic protons of the dibenzothiazepine ring system and the aliphatic protons of the piperazine (B1678402) ring. researchgate.netblogspot.com Compared to its parent compound Quetiapine (B1663577), the spectrum would lack the signals corresponding to the 2-(2-hydroxyethoxy)ethyl side chain. blogspot.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to N-H stretching (from the secondary amine of the piperazine ring), C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic rings, and C-S stretching from the thiazepine ring.

Preclinical Mechanistic and Comparative Studies of Norquetiapine Hydrochloride

In Vitro Research on Cellular and Subcellular Models

In vitro studies have been instrumental in elucidating the molecular mechanisms underlying the actions of norquetiapine (B1247305) hydrochloride. These investigations, utilizing isolated cellular and subcellular systems, have provided a foundational understanding of its receptor interactions, enzymatic modulation, and cellular transport.

Norquetiapine hydrochloride exhibits a complex and multifaceted receptor binding profile, characterized by its high affinity for a range of neurotransmitter receptors. Functional assays in recombinant cell lines have further clarified its activity as an agonist, antagonist, or partial agonist at these targets.

Norquetiapine demonstrates a notable affinity for the norepinephrine (B1679862) transporter (NET), with studies reporting a pKi value of 7.54. nih.gov Functional uptake assays have confirmed its potent inhibitory activity at NET, with a pKi of 7.47. nih.gov This potent inhibition of NET is a key differentiator from its parent compound, quetiapine (B1663577), which has negligible activity at this transporter. nih.gov

At serotonin (B10506) receptors, norquetiapine displays varied activity. It binds to 5-HT1A receptors with moderate affinity and functions as a low-potency, full agonist. nih.gov Specifically, it has shown an agonist potency (pEC50) of 5.47 with a maximal efficacy (Emax) of 90%. nih.gov For the 5-HT2A receptor, norquetiapine has a high affinity (Ki of 5 nM), and it also demonstrates moderate to high affinity for the 5-HT2C receptor (Ki of 76 nM). researchgate.net

In terms of dopamine (B1211576) receptors, both norquetiapine and quetiapine show lower affinity for D2 receptors compared to other atypical antipsychotics. nih.gov The pKi value for norquetiapine at the D2 receptor is 7.25. nih.gov

| Receptor/Transporter | Binding Affinity (pKi/Ki) | Functional Activity |

| Norepinephrine Transporter (NET) | 7.54 (pKi) nih.gov | Potent Inhibitor (pKi = 7.47) nih.gov |

| 5-HT1A Receptor | Moderate Affinity | Low-Potency, Full Agonist (pEC50 = 5.47, Emax = 90%) nih.gov |

| 5-HT2A Receptor | 5 nM (Ki) researchgate.net | Antagonist |

| 5-HT2C Receptor | 76 nM (Ki) researchgate.net | Antagonist |

| Dopamine D2 Receptor | 7.25 (pKi) nih.gov | Antagonist |

Investigations using human liver microsomes have revealed that the metabolism of norquetiapine is primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP2D6 and CYP3A4 have been identified as the key enzymes responsible for its biotransformation. While both enzymes contribute, in vitro studies suggest a preference for metabolism by CYP2D6.

In these isolated systems, the formation of 7-hydroxy-N-desalkylquetiapine was predominantly catalyzed by CYP2D6. Conversely, the formation of N-desalkylquetiapine sulfoxide (B87167) and another unrecognized metabolite was mainly driven by CYP3A4. These findings highlight the specific enzymatic pathways involved in the clearance of norquetiapine and suggest potential avenues for drug-drug interactions.

The ability of a compound to cross cellular barriers, such as the blood-brain barrier, is critical for its pharmacological activity within the central nervous system. Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in limiting the brain penetration of many drugs.

While direct studies on norquetiapine's interaction with efflux transporters are limited, research on its parent compound, quetiapine, provides valuable insights. Quetiapine has been identified as a substrate for P-gp. nih.govdrugbank.com This suggests that the cellular uptake and efflux of quetiapine are, at least in part, modulated by this transporter. Given the structural similarity between quetiapine and norquetiapine, it is plausible that norquetiapine is also a substrate for P-gp, which would have implications for its brain distribution. Furthermore, some atypical antipsychotics have been shown to act as inhibitors of P-gp, which could affect the transport of other P-gp substrates. nih.gov

In Vivo Animal Model Research for Pharmacodynamic Profiling

In vivo studies in animal models are crucial for understanding the pharmacodynamic profile of a compound in a complex biological system. This research provides insights into how a drug distributes within the body and interacts with its targets in a living organism.

The therapeutic efficacy of a centrally acting drug is dependent on its ability to penetrate the blood-brain barrier and reach its targets in the brain. Studies in rodent models have been conducted to evaluate the brain penetration and distribution of norquetiapine.

Imaging techniques, such as Positron Emission Tomography (PET), are powerful tools for assessing receptor occupancy in the living brain. These studies provide a direct measure of a drug's ability to engage its target at therapeutic concentrations.

While preclinical PET imaging studies specifically for this compound in animal models are not extensively detailed in the public domain, in vivo receptor occupancy studies in rodents have been conducted. These studies have shown that norquetiapine achieves significant occupancy of the norepinephrine transporter (NET) at behaviorally relevant doses. nih.govresearchgate.netnih.gov This in vivo engagement of NET aligns with the potent inhibitory activity observed in in vitro assays and is a key aspect of its pharmacodynamic profile.

Furthermore, PET studies in humans following the administration of quetiapine have demonstrated that the resulting plasma concentrations of norquetiapine are associated with significant NET occupancy in the brain. nih.govresearchgate.netnih.gov These clinical findings in humans provide strong correlative evidence for the in vivo target engagement of norquetiapine observed in preclinical animal models.

Neurochemical Effects and Neurotransmitter Release Modulation

This compound exerts a complex and multifaceted influence on neurochemical systems, primarily through its interaction with various neurotransmitter transporters and receptors. nih.gov Its broad spectrum of activity involves the modulation of dopaminergic, noradrenergic, and serotonergic pathways. nih.gov

A primary mechanism of norquetiapine is its potent inhibition of the norepinephrine transporter (NET). nih.govnih.gov This action is significant as its parent compound, quetiapine, is inactive at this transporter. nih.gov By blocking NET, norquetiapine increases the synaptic availability of norepinephrine. frontiersin.org This inhibition of NET also indirectly elevates dopamine levels in the prefrontal cortex, as dopamine reuptake in this brain region is partially mediated by NET. nih.gov Further enhancing noradrenergic function, norquetiapine acts as an antagonist at presynaptic α2-adrenergic receptors, which typically inhibit norepinephrine release. nih.govfrontiersin.org

Recent preclinical studies have identified another potential mechanism involving the inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Specifically, norquetiapine was found to selectively inhibit HCN1 channel currents by shifting the voltage-dependence of activation and slowing the channel's opening. This inhibitory effect was not observed with quetiapine or another metabolite, 7-hydroxyquetiapine.

Comparative Pharmacological and Metabolic Profiles: this compound versus Parent Compound and Other Metabolites

The most striking pharmacological distinction is at the norepinephrine transporter (NET), where norquetiapine is a potent inhibitor, while quetiapine has no significant activity. frontiersin.orgcambridge.org Norquetiapine's affinity for NET is comparable to that of established antidepressant medications. frontiersin.org Furthermore, norquetiapine demonstrates significantly higher affinity for several serotonin receptors. Its binding affinity at the 5-HT1A receptor is approximately 10-fold greater than that of quetiapine, and it also functions as a more efficacious partial agonist at this site. frontiersin.orgnih.govresearchgate.net Similarly, it binds with greater affinity to 5-HT2A, 5-HT2C, and 5-HT7 receptors compared to the parent compound. frontiersin.orgnih.govcambridge.org In contrast, both norquetiapine and quetiapine exhibit similar moderate-to-low affinity for dopamine D2 receptors and dissociate from them rapidly. nih.govcambridge.orgnih.gov Norquetiapine also shows a stronger blockade of presynaptic α2 receptors and higher affinity for histaminergic H1 and muscarinic M1, M3, and M5 receptors. frontiersin.orgnih.gov

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM) A lower Ki value indicates a higher binding affinity.

| Target | Norquetiapine (Ki, nM) | Quetiapine (Ki, nM) |

| Norepinephrine Transporter (NET) | 23 - 29 | Inactive |

| Dopamine D2 Receptor | 59 | 56 |

| Serotonin 5-HT1A Receptor | 45 | 430 |

| Serotonin 5-HT2A Receptor | 48 | 100 |

| Serotonin 5-HT2C Receptor | 107 | 2502 |

| Serotonin 5-HT7 Receptor | 76 | 307 |

| α2-Adrenergic Receptor | 237 | 3630 |

| Histamine (B1213489) H1 Receptor | 3.5 | Not specified |

(Data sourced from multiple preclinical in vitro studies) frontiersin.orgcambridge.org

From a metabolic and pharmacokinetic standpoint, norquetiapine also differs significantly from quetiapine. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to produce norquetiapine. frontiersin.orgnih.gov Preclinical studies in rats have shown that norquetiapine has higher metabolic stability in liver microsomes compared to quetiapine. elsevierpure.comnih.gov When administered directly, norquetiapine demonstrates substantially greater absolute oral bioavailability than quetiapine (15.6% vs. 0.63% in one rat study). elsevierpure.comresearchgate.net Consequently, direct administration of norquetiapine leads to higher systemic exposure, as measured by the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax), compared to the administration of an equivalent dose of quetiapine. researchgate.netjst.go.jp Furthermore, norquetiapine exhibits a greater brain-to-plasma concentration ratio, suggesting more efficient distribution into the central nervous system. elsevierpure.comresearchgate.net

When compared to other metabolites, such as 7-hydroxyquetiapine, norquetiapine shows unique activity. For instance, only norquetiapine, and not 7-hydroxyquetiapine or quetiapine, was found to inhibit HCN1 channel currents in preclinical models.

Computational and Theoretical Approaches to Norquetiapine Hydrochloride Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

For norquetiapine (B1247305), a key active metabolite of quetiapine (B1663577), its distinct pharmacological profile is largely defined by its high affinity for the norepinephrine (B1679862) transporter (NET) and its activity at various serotonin (B10506) receptors. researchgate.netnih.gov QSAR studies on NET inhibitors, for example, have been instrumental in identifying the critical molecular features required for potent inhibition. nih.gov These studies often employ a range of descriptors:

Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insight into a molecule's electronic properties and reactivity.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Physicochemical Descriptors: Including lipophilicity (logP) and molar refractivity, which are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical QSAR model for a series of norquetiapine analogs would aim to establish a predictive equation of the form:

Biological Activity (e.g., pKi for NET) = f(Descriptor 1, Descriptor 2, ... Descriptor N)

Analysis of norquetiapine's structure reveals key SAR insights. The N-desalkyl piperazine (B1678402) moiety is crucial for its activity, particularly its interaction with monoamine transporters. The dibenzothiazepine core provides a rigid scaffold necessary for orienting the interactive groups correctly within the target's binding pocket. Modifications to the ethoxyethanol side chain could significantly alter the compound's solubility, metabolic stability, and binding affinity. By systematically modifying these structural components and analyzing the resulting activity changes, researchers can build robust SAR and QSAR models to guide the synthesis of novel analogs with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques that predict how a ligand, such as norquetiapine, binds to its macromolecular target at an atomic level. nih.gov Since the crystal structures of many targets, including the human norepinephrine transporter (NET), are not available, homology modeling is often the first step. mdpi.com This process involves building a three-dimensional model of the target protein based on the known crystal structure of a closely related protein, such as the dopamine (B1211576) transporter (DAT) or the leucine (B10760876) transporter (LeuT). researchgate.netmdpi.com

Once a reliable model of the target is established, molecular docking can be performed. This simulation places the norquetiapine molecule into the predicted binding site (the "active site") of the target protein and calculates the most likely binding pose and affinity. nih.gov The simulation scores different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov

For norquetiapine, docking studies are critical for understanding its high-affinity inhibition of NET and its interactions with serotonin receptors like 5-HT1A. nih.govnih.gov

Interaction with Norepinephrine Transporter (NET): Docking simulations suggest that the protonated amine of norquetiapine's piperazine ring forms a crucial salt bridge with a key aspartic acid residue (e.g., Asp75 in hNET models) in the transporter's active site. researchgate.net Furthermore, the aromatic dibenzothiazepine core likely engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (Phe72) and tyrosine (Tyr152), anchoring the ligand within the binding pocket. researchgate.net

Interaction with 5-HT1A Receptor: As a partial agonist, norquetiapine's interaction with the 5-HT1A receptor is also a subject of modeling studies. nih.gov Similar to its interaction with NET, the basic nitrogen is expected to form an ionic bond with an aspartate residue in the receptor. The aromatic scaffold would fit into a pocket defined by hydrophobic and aromatic amino acids, stabilizing the active conformation of the receptor to initiate a signaling cascade. nih.gov

These simulations provide invaluable, albeit predictive, insights into the molecular basis of norquetiapine's action, allowing researchers to visualize and analyze key interactions that drive its pharmacological effects.

Table 1: Predicted Molecular Interactions of Norquetiapine with Key Biological Targets

| Biological Target | Key Interacting Residues (Predicted) | Type of Interaction | Structural Moiety of Norquetiapine Involved |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Aspartic Acid (Asp75) | Ionic Bond / Salt Bridge | Protonated Piperazine Amine |

| Norepinephrine Transporter (NET) | Phenylalanine (Phe72), Tyrosine (Tyr152) | π-π Stacking / Hydrophobic | Dibenzothiazepine Core |

| 5-HT1A Serotonin Receptor | Aspartic Acid | Ionic Bond / Salt Bridge | Protonated Piperazine Amine |

| 5-HT1A Serotonin Receptor | Aromatic/Hydrophobic Pocket | Hydrophobic Interaction | Dibenzothiazepine Core |

In Silico Prediction of Metabolic Pathways and Potential Biochemical Interactions

Before a drug candidate reaches clinical trials, it is crucial to understand how it will be metabolized by the body. In silico metabolic prediction tools serve as an early-warning system to identify potential metabolic liabilities and predict the formation of active or toxic metabolites. These software programs use either rule-based systems derived from known biotransformations or machine learning models trained on large datasets of metabolic reactions.

Norquetiapine is the primary active metabolite of quetiapine, formed through N-dealkylation, a common Phase I metabolic reaction. semanticscholar.org Computational tools can predict this and other metabolic pathways with a reasonable degree of accuracy. For instance, studies evaluating in silico tools to predict quetiapine's metabolism have shown that programs like Lhasa Meteor can successfully identify major metabolic routes.

The primary predicted metabolic transformations for the quetiapine/norquetiapine scaffold include:

N-dealkylation: The cleavage of the side chain from the piperazine nitrogen of quetiapine to form norquetiapine.

Sulfoxidation: The oxidation of the sulfur atom in the dibenzothiazepine ring system, a major pathway for quetiapine metabolism.

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings or other positions on the molecule.

Oxidation: Further oxidation of primary metabolites, such as the conversion of an alcohol group to a carboxylic acid.

One study used in silico software to predict 14 possible metabolites of quetiapine, eight of which were subsequently detected in urine samples using advanced analytical techniques like liquid chromatography/time-of-flight mass spectrometry (LC/TOFMS). This highlights the predictive power of these computational approaches in identifying relevant metabolic pathways for further experimental investigation.

Table 2: Example of In Silico Metabolic Predictions for the Quetiapine Scaffold

| Metabolic Pathway | Description | Relevance to Norquetiapine | Predicted by In Silico Tools |

|---|---|---|---|

| N-Dealkylation | Removal of the ethoxyethanol piperazine side chain from quetiapine. | Primary formation pathway of norquetiapine. | Yes |

| Sulfoxidation | Addition of an oxygen atom to the sulfur of the dibenzothiazepine ring. | A major metabolic route for both quetiapine and norquetiapine. | Yes |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the dibenzothiazepine ring system. | Potential secondary metabolic pathway for norquetiapine. | Yes |

| O-Dealkylation | Removal of the ethyl group from the ethoxyethanol side chain. | A potential minor pathway for quetiapine itself. | Yes |

Cheminformatics and Data Mining for Analog Development and Target Identification

Cheminformatics and data mining are computational disciplines that leverage vast chemical and biological datasets to accelerate drug discovery. These approaches are particularly useful for developing analogs of existing compounds like norquetiapine and for identifying novel biological targets.

Analog Development: To discover novel compounds with potentially improved properties over norquetiapine, cheminformatics techniques such as similarity searching and scaffold hopping are employed. Researchers can use the chemical structure of norquetiapine as a query to search massive virtual libraries and chemical databases (e.g., ChEMBL, ZINC, PubChem).

Similarity Searching: This technique identifies molecules in a database that are structurally similar to the query compound based on molecular fingerprints. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Scaffold Hopping: This more advanced method searches for compounds that may be structurally diverse but present a similar 3D arrangement of key functional groups (a similar pharmacophore). This can lead to the discovery of entirely new chemical classes that retain the desired biological activity of norquetiapine, potentially with better intellectual property prospects or improved ADME properties.

Target Identification and Polypharmacology: The therapeutic efficacy and side-effect profile of atypical antipsychotics are often due to their interaction with multiple targets (polypharmacology). nih.govnih.gov Data mining and cheminformatics can be used to predict these additional targets for norquetiapine.

Systems Biology and Network Pharmacology: By analyzing large-scale biological data, including protein-protein interaction networks and gene expression data, researchers can build models to understand how a drug perturbs biological pathways. Applying these methods to norquetiapine could reveal how its modulation of targets like NET and various serotonin receptors translates into changes at the cellular and systemic levels, providing a more holistic understanding of its mechanism of action. nih.gov

Through these advanced computational strategies, the exploration of norquetiapine hydrochloride can move beyond its known pharmacology to the rational design of superior analogs and a deeper understanding of its complex biological effects.

Future Directions and Emerging Research Avenues for Norquetiapine Hydrochloride

Discovery of Novel Molecular Targets and Signaling Pathways

While the activity of norquetiapine (B1247305) at several key receptors and transporters is well-established, ongoing research seeks to identify novel molecular targets to better understand its broad clinical efficacy. researchgate.netfrontiersin.org The established pharmacological profile of norquetiapine includes potent inhibition of the norepinephrine (B1679862) transporter (NET), partial agonism at the 5-HT1A receptor, and antagonism at 5-HT2A, 5-HT2C, and presynaptic α2 receptors. nih.govfrontiersin.org These interactions are thought to be central to its antidepressant effects. nih.gov

Recent investigations have revealed a novel target for norquetiapine: the hyperpolarization-activated cyclic-nucleotide gated (HCN) ion channels. frontiersin.orgnih.gov Specifically, research has shown that norquetiapine, but not its parent compound quetiapine (B1663577) or another metabolite 7-hydroxyquetiapine, selectively inhibits HCN1 channels. researchgate.netnih.gov This inhibition is achieved by shifting the voltage-dependence of activation to more hyperpolarized potentials in a concentration-dependent manner. frontiersin.orgnih.gov Norquetiapine also demonstrated inhibitory effects on HCN4 channels, though with less efficacy than on HCN1, and had no effect on HCN2 channels. frontiersin.orgnih.gov This discovery of HCN channels as a key target for norquetiapine may help explain the therapeutic mechanisms underlying its efficacy in treating conditions like major depressive disorder, bipolar disorder, and anxiety. frontiersin.orgnih.gov

The binding affinities of norquetiapine at several key molecular targets are summarized below.

| Target | Binding Affinity (Ki, nM) | Pharmacological Action |

| Norepinephrine Transporter (NET) | 23 | Inhibitor |

| 5-HT1A Receptor | 45 | Partial Agonist |

| 5-HT2A Receptor | 48 | Antagonist |

| 5-HT2B Receptor | 14 | Antagonist |

| Presynaptic α2 Receptor | 237 | Antagonist |

| D2 Dopamine (B1211576) Receptor | < 1000 | Antagonist |

This table is generated based on data from scientific research articles. nih.gov

Integration of Advanced Multi-Omics Data for Comprehensive Metabolite Research

The integration of advanced multi-omics technologies, such as proteomics, metabolomics, and genomics, represents a significant future direction for comprehensive metabolite research, although specific multi-omics studies focused solely on norquetiapine are still emerging. However, related research on its parent compound, quetiapine, provides a framework for this approach. For instance, proteomic analyses of human oligodendrocyte cell lines treated with quetiapine revealed alterations in the expression of 19 proteins. nih.gov These proteins are primarily associated with the regulation of nucleobase, nucleoside, nucleotide, and nucleic acid metabolism. nih.gov

By applying similar proteomic and metabolomic approaches directly to norquetiapine, researchers could map the specific biochemical pathways it modulates. This could lead to the identification of novel biomarkers to predict treatment response and provide a more detailed understanding of its cellular mechanisms. nih.gov Such comprehensive data could be invaluable for understanding the full spectrum of norquetiapine's activity, separate from that of quetiapine.

Development of Sophisticated Mechanistic Models for Drug Metabolism and Action

Developing sophisticated mechanistic models is crucial for understanding how the distinct pharmacological properties of norquetiapine translate into clinical effects. researchgate.net Norquetiapine is formed from quetiapine primarily through the action of the cytochrome P450 isoenzyme CYP3A4. nih.govclinpgx.org

The current mechanistic model for norquetiapine's antidepressant action is multifactorial and distinct from quetiapine. frontiersin.org Key components of this model include:

NET Inhibition : Norquetiapine is a potent inhibitor of the norepinephrine transporter (NET), with an activity level comparable to established antidepressant drugs; quetiapine itself is inactive at NET. nih.govnih.gov In vivo studies have confirmed significant NET occupancy at behaviorally relevant doses. nih.govresearchgate.net

5-HT1A Partial Agonism : Both quetiapine and norquetiapine act as agonists at 5-HT1A receptors. nih.gov Norquetiapine has a tenfold greater affinity for this receptor than quetiapine and demonstrates greater efficacy in functional studies. frontiersin.org This action is believed to contribute to its anxiolytic-like effects. nih.govresearchgate.net

HCN Channel Inhibition : The newly identified inhibitory action on HCN1 channels adds another layer to its mechanism. frontiersin.orgnih.gov Since these channels are involved in neuronal excitability, their modulation may be a key factor in the treatment of major depressive disorder and schizophrenia. nih.gov

The combination of these actions—potent NET inhibition, 5-HT1A partial agonism, and broad serotonin (B10506) receptor antagonism—forms the basis of a sophisticated model that explains why norquetiapine contributes so significantly to the antidepressant and anxiolytic efficacy of its parent drug. nih.govfrontiersin.org

Exploration of Specific Stereoisomer Activity (if applicable to future derivatives)

Norquetiapine is an achiral molecule, meaning it does not exist as different stereoisomers (enantiomers or diastereomers). Therefore, the exploration of specific stereoisomer activity is not applicable to norquetiapine itself.

However, this concept is highly relevant for the future development of derivatives based on the norquetiapine chemical scaffold. Should medicinal chemists introduce a chiral center into the molecule during the design of new compounds, it would result in the formation of stereoisomers. In such a scenario, it would be critical to synthesize and test each isomer separately. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological properties. One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, for any future chiral derivatives inspired by norquetiapine, a thorough investigation of stereoisomer-specific activity would be an essential step in the drug discovery and development process to optimize efficacy and safety.

Q & A

Q. How to design a clinical trial evaluating norquetiapine’s role in treatment-resistant depression?

- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with adaptive dosing. Stratify patients by baseline NET availability (via PET) and monitor plasma norquetiapine levels. Use sequential parallel comparison design (SPCD) to enhance statistical power in small cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.